molecular formula C19H32N4O4 B1242172 Ibuprofen arginine CAS No. 57469-82-6

Ibuprofen arginine

Cat. No.: B1242172
CAS No.: 57469-82-6
M. Wt: 380.5 g/mol
InChI Key: GCCOJNYCFNSJII-VWMHFEHESA-N
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Description

Ibuprofen arginine is a compound formed by the combination of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), and arginine, an amino acid. This combination enhances the solubility and absorption rate of ibuprofen, making it more effective for rapid pain relief. This compound is particularly useful in treating acute pain conditions where a quick onset of action is desired .

Mechanism of Action

Target of Action

Ibuprofen arginine, like other forms of ibuprofen, primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of pain and fever, and thromboxanes, which stimulate blood clotting .

Mode of Action

This compound acts as a non-selective inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for prostaglandins and thromboxanes . This inhibition results in decreased production of these compounds, thereby reducing pain, inflammation, and fever .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the synthesis of prostaglandins and thromboxanes from arachidonic acid . This leads to a reduction in inflammation, pain, and fever, which are often associated with high levels of these compounds .

Pharmacokinetics

This compound is characterized by prompt absorption compared to conventional ibuprofen formulations . Studies in healthy volunteers have shown that it has higher peak plasma concentration and lower Tmax values . The half-life (T1/2) and area under the curve (AUC) values are comparable to those measured with the free acid form of ibuprofen .

Result of Action

The primary molecular effect of this compound is the inhibition of prostaglandin and thromboxane synthesis . On a cellular level, this results in reduced inflammation, pain, and fever . Additionally, this compound may also inhibit the production of enzymes and leukotrienes in leukocytes , further contributing to its anti-inflammatory effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of glucose can enhance the degradation of ibuprofen, potentially affecting its efficacy . Furthermore, the formulation of this compound is designed to improve the absorption of ibuprofen, which can be particularly beneficial in clinical conditions requiring rapid pharmacologic effect, such as moderate to severe pain .

Biochemical Analysis

Biochemical Properties

Ibuprofen arginine plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . Additionally, the arginine component enhances the gastrointestinal absorption of ibuprofen, leading to a faster onset of action .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The inhibition of COX enzymes by this compound leads to decreased production of prostaglandins, which in turn reduces inflammation and pain at the cellular level . This compound also affects the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects . Moreover, this compound impacts cellular metabolism by altering the production of metabolic intermediates and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of COX enzymes, which are key players in the synthesis of prostaglandins . This compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . This inhibition reduces the levels of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . Additionally, this compound may interact with other biomolecules, such as nitric oxide synthase, to modulate inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is rapidly absorbed, with peak plasma concentrations achieved within a short period . The stability of this compound in laboratory conditions is generally high, with minimal degradation observed over time . Long-term effects on cellular function include sustained anti-inflammatory and analgesic effects, as well as potential protective effects against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, this compound may cause gastrointestinal irritation, renal toxicity, and other adverse effects . Threshold effects have been observed, with higher doses leading to more pronounced anti-inflammatory effects but also increased risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The primary metabolism of ibuprofen involves hydroxylation and oxidation to form hydroxy and carboxy derivatives . These metabolites are further conjugated and excreted in the urine . Arginine, on the other hand, is metabolized through pathways involving nitric oxide synthase, arginase, and other enzymes to produce nitric oxide, urea, and other metabolites . The interaction between ibuprofen and arginine in this formulation may influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The arginine component enhances the absorption of ibuprofen, leading to higher plasma concentrations and faster distribution to target tissues . Ibuprofen is primarily bound to plasma proteins, which facilitates its transport in the bloodstream . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding to cellular components, and the presence of transporters .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Ibuprofen is primarily localized in the cytoplasm and associated with cellular membranes, where it exerts its inhibitory effects on COX enzymes . Arginine, on the other hand, is distributed throughout the cell and can be found in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of this compound within specific cellular compartments may influence its efficacy and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ibuprofen arginine involves the reaction of ibuprofen with arginine. One method involves dissolving ibuprofen in ethanol and adding solid arginine while stirring. The mixture is then heated to a temperature range of 40 to 80 degrees Celsius, stirred for 15 to 60 minutes, and then cooled to room temperature to allow crystallization . Another method involves using water as a solvent during the salt-forming process, which is simple, cost-effective, and results in a high-purity product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of ethanol or water as solvents is common, and the final product is often refined to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ibuprofen arginine undergoes various chemical reactions, including esterification, which involves the carboxylic acid group of ibuprofen. This reaction can increase the drug’s solubility and absorption characteristics . Other reactions include oxidation and reduction, which can modify the compound’s pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethanol, water, and various acids and bases to facilitate esterification and other modifications. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound include various esters and salts that enhance the compound’s solubility and bioavailability. These products are crucial for the compound’s effectiveness in medical applications .

Scientific Research Applications

Ibuprofen arginine has a wide range of scientific research applications. In medicine, it is used for rapid pain relief in conditions such as dental pain, dysmenorrhea, and postoperative pain . In chemistry, it serves as a model compound for studying the effects of amino acid conjugation on drug solubility and absorption. In biology, it is used to investigate the pharmacokinetics and pharmacodynamics of NSAIDs. Additionally, this compound is explored for its potential use in drug delivery systems, such as pH-sensitive sustained release formulations .

Comparison with Similar Compounds

Ibuprofen arginine is unique compared to other similar compounds due to its rapid absorption and onset of action. Similar compounds include ibuprofen lysinate and ibuprofen acid. While ibuprofen lysinate also enhances the solubility and absorption of ibuprofen, studies have shown that this compound provides faster pain relief . Other NSAIDs, such as acetylsalicylic acid (aspirin) and naproxen, have different pharmacokinetic profiles and may not offer the same rapid onset of action as this compound .

Conclusion

This compound is a valuable compound in the field of pain management due to its enhanced solubility and rapid absorption. Its unique properties make it suitable for treating acute pain conditions, and ongoing research continues to explore its potential in various scientific and medical applications.

Properties

CAS No.

57469-82-6

Molecular Formula

C19H32N4O4

Molecular Weight

380.5 g/mol

IUPAC Name

[(4S)-4-amino-4-carboxybutyl]-(diaminomethylidene)azanium;2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1

InChI Key

GCCOJNYCFNSJII-VWMHFEHESA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(C[C@@H](C(=O)O)N)C[NH+]=C(N)N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(CC(C(=O)O)N)C[NH+]=C(N)N

Synonyms

2-(4-isobutylphenyl)propanoic acid - L-arginine (1:1)
ibuprofen arginate
ibuprofen arginine
R-ibuprofen-Arg
Spedifen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the absorption rate of ibuprofen arginine compare to conventional ibuprofen formulations?

A1: Research consistently shows that this compound demonstrates significantly faster absorption compared to standard ibuprofen tablets or capsules. [, , , ] This rapid absorption translates to a quicker onset of action, making it particularly beneficial in situations requiring rapid pain relief. []

Q2: Does the rapid absorption of this compound affect its overall exposure in the body?

A2: While this compound exhibits faster absorption, studies indicate that its elimination half-life (T1/2) and area under the curve (AUC) are comparable to those of the free acid form. [] This suggests that the rapid absorption does not compromise overall drug exposure.

Q3: What is the role of arginine in the this compound formulation?

A3: Arginine, a natural amino acid, is believed to enhance the solubility of ibuprofen in the this compound formulation. [, ] This increased solubility contributes to the faster absorption observed with this formulation. []

Q4: Are there any specific advantages associated with the rapid action of this compound?

A4: The rapid analgesic effect of this compound makes it particularly suitable for conditions requiring prompt pain relief, such as acute pain management. [, ] This characteristic has been highlighted in clinical studies evaluating its use in various pain conditions.

Q5: Have there been any studies comparing the effectiveness of this compound to other analgesics?

A5: Several studies have investigated the comparative efficacy of this compound. For instance, one study found it to be superior to placebo in alleviating pain during non-surgical periodontal treatment. [] Another study observed no significant difference in pain relief between this compound and morphine sulfate after orthopedic surgery. []

Q6: Are there any studies investigating the impact of this compound on specific biological pathways or biomarkers?

A6: While research primarily focuses on the pharmacokinetic advantages and analgesic efficacy of this compound, some studies explored its potential impact on other pathways. For example, one pilot trial examined the influence of this compound on nitric oxide (NO) metabolites in patients with chronic low back pain, suggesting a potential COX-independent pain-modulating property. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C19H32N4O4, and its molecular weight is 380.48 g/mol. []

Q8: Is there a specific isomer of this compound that exhibits enhanced therapeutic properties?

A8: Dextral this compound, the right-handed enantiomer, has been reported to possess high water solubility. [] This characteristic makes it suitable for various water-soluble pharmaceutical preparations.

Q9: What are the typical formulations of this compound available for clinical use?

A9: this compound is available in various formulations, including oral solutions, granules, tablets, and injections. [, , , , ] These diverse formulations allow for flexible administration routes and dosage forms tailored to specific clinical needs.

Q10: How does the tolerability profile of this compound compare to conventional ibuprofen?

A10: Studies suggest that this compound is generally well-tolerated, with a safety profile similar to conventional ibuprofen. [, , ]

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